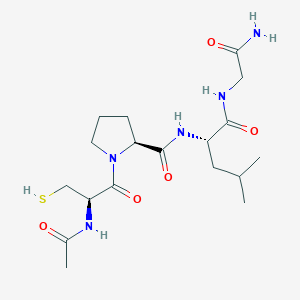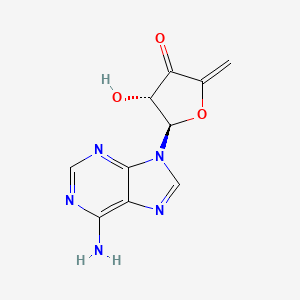
1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile is an organic compound with a unique structure that combines a hydroxyphenyl group, a cyclohexane ring, and a carbonitrile group
Vorbereitungsmethoden
The synthesis of 1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then treated with cyanide to introduce the carbonitrile group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
Reduction: The carbonyl group in the cyclohexane ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or alkyl halides . Major products formed from these reactions include substituted cyclohexanones, alcohols, and various derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile can be compared with similar compounds such as 1-(3-Hydroxyphenyl)-2-oxocyclohexane-1-carbonitrile and 1-(4-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile. These compounds share similar structural features but differ in the position of the hydroxy group or the presence of additional functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
65619-83-2 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
1-(3-hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H13NO2/c14-9-13(6-4-11(15)5-7-13)10-2-1-3-12(16)8-10/h1-3,8,16H,4-7H2 |
InChI-Schlüssel |
BHNGPNBNTPBTTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1=O)(C#N)C2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)

![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)
![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)









![(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14468827.png)
